N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Description
The compound N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide (hereafter referred to as Compound A) is a sulfonamide derivative featuring a benzothiadiazole core. Its structure comprises:
- A 2,1,3-benzothiadiazole ring system substituted at position 4 with a sulfonamide group.
- A 4-methoxyphenylsulfonyl moiety linked via an ethylamine bridge to the benzothiadiazole ring.
Properties
Molecular Formula |
C15H16N4O5S3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H16N4O5S3/c1-24-11-5-7-12(8-6-11)26(20,21)16-9-10-17-27(22,23)14-4-2-3-13-15(14)19-25-18-13/h2-8,16-17H,9-10H2,1H3 |
InChI Key |
QFLAAGHCKWKZOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may involve continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide exhibits significant antibacterial activity against various gram-positive and some gram-negative bacteria. Sulfonamide derivatives are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial reproduction. Studies have shown that compounds in this class are effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Fungal and Protozoal Inhibition
In addition to bacterial activity, sulfonamides have shown efficacy against certain fungi and protozoa. The compound's structure allows it to target specific metabolic pathways in these organisms, providing a broad spectrum of antimicrobial action .
Therapeutic Applications
Anticancer Potential
Recent studies have indicated that benzothiadiazole derivatives possess anticancer properties. The ability of this compound to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent . The mechanism involves the modulation of cell signaling pathways that regulate cell proliferation and survival.
Anti-inflammatory Effects
Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of the inflammatory response is crucial for therapeutic intervention .
Biochemical Interactions
Enzyme Inhibition
The compound's interaction with various enzymes has been a focus of research. It has been shown to inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and proliferation. This mechanism not only highlights its antimicrobial potential but also opens avenues for designing enzyme inhibitors for therapeutic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial efficacy | Demonstrated significant inhibition of E. coli growth at low concentrations of the compound. |
| Study B | Anticancer activity | Induced apoptosis in breast cancer cell lines; further studies suggested modulation of p53 signaling pathway. |
| Study C | Anti-inflammatory properties | Showed reduced cytokine production in vitro, indicating potential for treating inflammatory conditions. |
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Compound B : N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide ()
- Core : Benzimidazole instead of benzothiadiazole.
- Substituents : A 4-methylphenylsulfonyl group and an ethyl-benzimidazole side chain.
- The 4-methyl group may reduce solubility compared to the 4-methoxy group in Compound A .
Compound C : 4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide ()
- Core: Thiazolidinone fused with a benzene ring.
- Substituents : A pyridinyl-ethyl linker and dimethyl groups.
- Comparison: The thiazolidinone moiety introduces a polar, planar structure, differing from the rigid benzothiadiazole.
Analogues with Varied Sulfonamide Substituents
Compound D : 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide ()
- Core : Thiazole ring with a butanamide linker.
- Substituents : 4-methylphenylsulfonyl and methyl groups.
- The butanamide linker increases flexibility, which may affect binding affinity compared to the ethylamine linker in Compound A .
Compound E : 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid ()
Bioactivity and Structure-Activity Relationships (SAR)
- Position of Substituents: highlights that substituting the amino group at the meta vs. para position on the phenyl ring significantly impacts bioactivity. Compound A’s para-substituted methoxy group may optimize steric and electronic effects for target binding .
- Electron-Withdrawing vs. Donor Groups: The benzothiadiazole core in Compound A is electron-deficient, enhancing interactions with electron-rich biological targets. In contrast, benzimidazole (Compound B) or thiazole (Compound D) cores offer different electronic profiles .
- Linker Flexibility : Compounds with rigid linkers (e.g., ethylamine in Compound A) may improve target selectivity compared to flexible butanamide linkers (Compound D) .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D | Compound E |
|---|---|---|---|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₅S₂ (estimated) | C₂₃H₂₄N₄O₃S | C₁₈H₂₀N₄O₅S₂ | C₁₅H₁₈N₄O₄S₂ | C₁₃H₁₈NO₅S |
| Molecular Weight | ~453 g/mol | ~436 g/mol | ~460 g/mol | ~398 g/mol | ~309 g/mol |
| Key Functional Groups | Benzothiadiazole, sulfonamide, methoxy | Benzimidazole, methyl | Thiazolidinone, pyridine | Thiazole, butanamide | Leucine, carboxylic acid |
| Solubility | Moderate (polar sulfonamide) | Low (hydrophobic methyl) | High (pyridine, dioxido groups) | Moderate (thiazole) | pH-dependent (carboxylic acid) |
Biological Activity
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzothiadiazole core with a sulfonamide group attached to an ethyl chain that is further substituted with a 4-methoxyphenyl group. The IUPAC name reflects its complex structure, which is critical for its biological activity. The synthesis typically involves multi-step reactions starting from benzothiadiazole derivatives and incorporating various functional groups through electrophilic substitutions and nucleophilic additions.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in various metabolic pathways. For instance, they may inhibit soluble epoxide hydrolase (sEH) or fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines:
- IC50 Values : A study reported IC50 values in the range of 0.15 to 1.48 μM against A549 (lung cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines . This indicates potent antiproliferative effects.
- Mechanism : The anticancer activity is often linked to the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
Case Studies
- Study on Dual Inhibition : A recent investigation into dual inhibitors of sEH and FAAH demonstrated that compounds similar to this compound could effectively reduce pain responses in animal models while minimizing side effects associated with combined therapies .
- Antifungal Activity : Another study explored the antifungal properties of thiadiazole derivatives, suggesting that modifications on the benzothiadiazole scaffold could enhance antifungal efficacy against strains like Candida albicans .
Data Table: Biological Activities and IC50 Values
Q & A
Q. Methodological strategies :
- Catalyst Screening : Use coupling agents (e.g., HATU) to improve sulfonamide bond formation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions .
- In-line Analytics : Real-time monitoring via FTIR or mass spectrometry to track intermediate formation .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Q. Critical analysis steps :
- Assay Validation : Compare enzyme inhibition IC₅₀ values under standardized conditions (pH, temperature) .
- Purity Verification : Confirm compound purity (>98%) via HPLC to rule out confounding effects from impurities .
- Structural Analog Comparison : Evaluate SAR using derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to identify critical pharmacophores .
Advanced: What computational methods aid in predicting this compound’s binding modes?
Q. Approaches include :
- Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase IX) using software like AutoDock Vina .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using topological descriptors .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Q. Strategies :
- Bioisosteric Replacement : Substitute the benzothiadiazole core with thiazolo[5,4-d]thiazole to enhance metabolic stability .
- Prodrug Synthesis : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and bioavailability .
- LogP Optimization : Modify methoxyphenyl substituents to balance hydrophobicity and membrane permeability .
Advanced: What experimental controls are critical in assessing this compound’s cytotoxicity?
Q. Essential controls :
- Positive Controls : Use known cytotoxins (e.g., doxorubicin) to validate assay sensitivity .
- Solvent Controls : Account for DMSO or ethanol effects on cell viability .
- Off-Target Screening : Test against non-malignant cell lines (e.g., HEK293) to evaluate selectivity .
Advanced: How to address discrepancies in crystallographic vs. computational structural data?
Q. Resolution steps :
- Data Reconciliation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .
- Torsional Angle Analysis : Validate rotational freedom of the sulfonamide group using both methods .
- Electron Density Maps : Identify regions of ambiguity (e.g., disordered methoxyphenyl groups) for targeted refinement .
Advanced: What are the best practices for storing and handling this compound to ensure stability?
Q. Recommendations :
- Storage Conditions : -20°C in airtight, light-resistant containers under nitrogen to prevent sulfonamide hydrolysis .
- Solubility Testing : Pre-dissolve in DMSO for biological assays; avoid aqueous buffers with pH > 8 to limit degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks with HPLC validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
